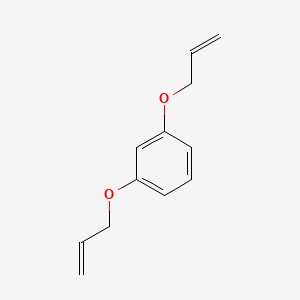

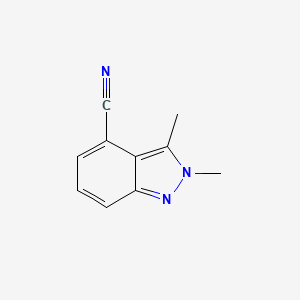

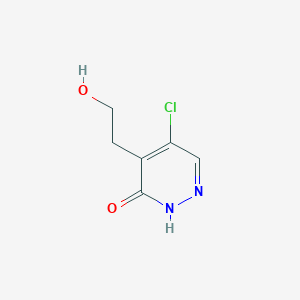

![molecular formula C12H17N3O B3032334 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one CAS No. 1439896-67-9](/img/structure/B3032334.png)

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one

Overview

Description

The compound 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one is a nitrogen-containing heterocycle that is of interest due to its potential use in the synthesis of biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactivity of structurally related heterocyclic compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with moderate to good yields. For instance, the synthesis of 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol involves a Mannich reaction and N-alkylation steps . Similarly, the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes is mediated by SnCl4, involving ring-opening and nucleophilic attack . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like this compound is characterized by the presence of nitrogen atoms within the ring structure, which can influence the reactivity and electronic properties of the molecule. The papers discuss the synthesis of compounds with similar nitrogen-containing rings, which suggests that the molecular structure of such compounds is amenable to various synthetic modifications .

Chemical Reactions Analysis

The chemical reactivity of related compounds involves cycloadditions and cascade reactions. For example, 1,3-dipolar cycloadditions are used to synthesize 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, a multi-component tether catalysis one-pot protocol is used for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles, which involves a cascade reaction with decarboxylation . These reactions highlight the potential pathways for modifying the structure of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of nitrogen atoms can affect the compound's polarity, solubility, and stability. Although the papers do not provide specific data on the physical and chemical properties of this compound, the synthesis and reactivity of similar compounds suggest that such properties can be fine-tuned through synthetic modifications .

Scientific Research Applications

Protein Kinase Inhibition

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one derivatives have been investigated for their inhibitory effects on protein kinases, particularly Protein Kinase B (PKB) and Protein Kinase A (PKA). These studies involve structural optimization of azepane derivatives, demonstrating significant potential in therapeutic applications for conditions influenced by these kinases (Breitenlechner et al., 2004).

Synthesis of Heterocycles

The compound plays a role in the synthesis of complex heterocycles like pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These synthesized heterocycles exhibit properties such as high fluorescence and pH sensitivity, contributing to various scientific and industrial applications (Schramm et al., 2006).

Structural Analysis

Structural analysis of related compounds has provided insights into the molecular conformations and hydrogen bonding patterns in these molecules. This information is crucial in understanding the chemical behavior and potential applications of these compounds (Pradeep et al., 2014).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the practical synthesis of key pharmaceutical intermediates, highlighting its significance in the development of new drugs and therapies (Wang et al., 2006).

Formation of Enaminones

It is also involved in the formation of enaminones, which have significant implications in hydrogen-bonding patterns and molecular interactions. These aspects are fundamental to the design of new chemical entities with desired properties (Balderson et al., 2007).

Potential Biological Activity

The introduction of the pyridine fragment into amino acid structures, as seen in derivatives of this compound, is interesting for investigating potential biological activities. This has implications for the development of new drugs and therapies (Shilin et al., 2019).

properties

IUPAC Name |

1-[4-(aminomethyl)pyridin-2-yl]azepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-9-10-5-6-14-11(8-10)15-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTVGTYMJRFCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C2=NC=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901194011 | |

| Record name | 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1439896-67-9 | |

| Record name | 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)

![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)

![2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3032269.png)

![2-Amino-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B3032270.png)

![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)